

Application Notes and Protocols for BMS-1001 Hydrochloride in Mouse Models

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Compound of Interest

Compound Name: BMS-1001 hydrochloride

Cat. No.: B606213 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1001 hydrochloride is a potent, orally active small molecule inhibitor of the programmed death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction.[1][2][3][4][5] By disrupting this critical immune checkpoint, BMS-1001 alleviates the inhibitory effect of PD-L1 on T-cell receptor-mediated activation, thereby restoring anti-tumor immunity.[2][3][6][7] These application notes provide a comprehensive overview of BMS-1001 hydrochloride's mechanism of action, guidelines for its use in mouse models, and detailed experimental protocols based on available data.

Mechanism of Action

BMS-1001 binds to human PD-L1, preventing its interaction with the PD-1 receptor on activated T-cells.[1][2][7] This blockade abrogates the downstream signaling that leads to T-cell exhaustion and anergy. In vitro studies have demonstrated that BMS-1001 can effectively reverse the suppressive effects of both soluble and cell-surface associated PD-L1 on T-lymphocyte activation.[6][7] Furthermore, it has been observed that BMS-1001 induces the dimerization of PD-L1 in solution.[7]

Quantitative Data Summary



The following table summarizes the key quantitative data for **BMS-1001 hydrochloride** based on in vitro assays.

Parameter	Value	Assay Type	Reference
IC50	2.25 nM	Homogeneous Time- Resolved Fluorescence (HTRF) Binding Assay	[1][4][5]
EC50	253 nM	Cell-free PD-1/PD-L1 Interaction Assay	[6]
EC50 (Toxicity)	33.4 μΜ	Jurkat T-lymphocyte Cell Line	[7]
Molecular Weight	631.12 g/mol	(Hydrochloride Salt)	[3]
Molecular Weight	594.65 g/mol	(Free Base)	[6]

In Vivo Application in Mouse Models

While specific in vivo dosages for **BMS-1001 hydrochloride** in mouse models are not extensively detailed in publicly available literature, general guidelines for formulation and administration of similar small molecules can be adapted. Researchers should perform dose-escalation studies to determine the optimal therapeutic window for their specific mouse model.

Recommended Formulation for In Vivo Administration

A common vehicle for oral or parenteral administration of hydrophobic small molecules in mice is a formulation containing DMSO, PEG300, Tween 80, and saline. The following are suggested starting formulations, which may require optimization.

Formulation 1 (General Purpose)

- 10% DMSO
- 40% PEG300



- 5% Tween 80
- 45% Saline

Formulation 2 (Alternative)

- 5% DMSO
- 30% PEG300
- 5% Tween 80
- 60% Saline/PBS/ddH₂O[2][8]

Note: For nude mice or strains with lower tolerance, the DMSO concentration should be kept below 2%.[2]

Experimental Protocols

Protocol 1: Preparation of BMS-1001 Hydrochloride Formulation for In Vivo Dosing

This protocol provides a method for preparing a 2 mg/mL working solution of **BMS-1001 hydrochloride**, as an example for a 10 mg/kg dose in a 20g mouse with a dosing volume of $100 \, \mu L.[2][8]$

Materials:

- BMS-1001 hydrochloride
- DMSO (fresh, anhydrous)
- PEG300
- Tween 80
- Sterile Saline or PBS
- Sterile microcentrifuge tubes



- Vortex mixer
- Sonicator (optional)

Procedure:

- Weigh the required amount of BMS-1001 hydrochloride. For a 1 mL final volume of a 2 mg/mL solution, weigh 2 mg of the compound.
- Dissolve the BMS-1001 hydrochloride in the appropriate volume of DMSO (e.g., 50 μL for a 5% final concentration). Vortex thoroughly until the compound is completely dissolved.
- Add PEG300 (e.g., 300 μL for a 30% final concentration) to the DMSO solution and vortex until the solution is clear.
- Add Tween 80 (e.g., 50 μL for a 5% final concentration) and vortex until the solution is clear.
- Add the final volume of saline or PBS (e.g., $600~\mu L$ for a 60% final concentration) and vortex thoroughly.
- If necessary, sonicate the solution to ensure complete dissolution.
- The prepared formulation should be used immediately for optimal results.[6]

Protocol 2: In Vitro T-Cell Activation Assay

This protocol is adapted from studies evaluating the ability of BMS-1001 to block PD-L1-mediated T-cell inhibition.[6][7]

Materials:

- PD-1 expressing Jurkat T-cells with an NFAT-luciferase reporter
- PD-L1 expressing antigen-presenting cells (e.g., CHO-K1) or recombinant human soluble
 PD-L1 (sPD-L1)
- Anti-CD3 antibody



- BMS-1001 hydrochloride
- 96-well flat-bottom plates
- Cell culture medium
- Luciferase assay system

Procedure:

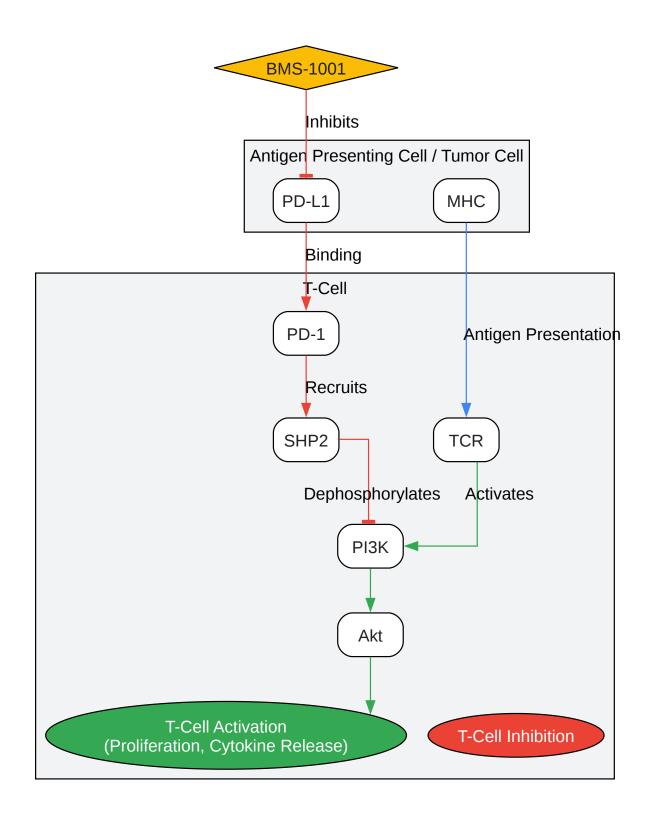
- Plate Coating: Coat a 96-well plate overnight at 4°C with an anti-CD3 antibody (e.g., 5 μg/mL in PBS).
- Cell Preparation:
 - Culture PD-1 effector cells and PD-L1 expressing cells under standard conditions.
 - Prepare a stock solution of BMS-1001 hydrochloride in DMSO and make serial dilutions in culture medium.
- Assay Setup (with sPD-L1):
 - Wash the anti-CD3 coated plate three times with PBS.
 - Add sPD-L1 (e.g., 10 µg/mL final concentration) to the wells with the serially diluted BMS-1001 or DMSO control.
 - Add PD-1 effector cells (e.g., 50,000 cells/well) to each well.
- Assay Setup (with PD-L1 expressing cells):
 - Co-culture PD-1 effector cells with PD-L1 expressing cells in the presence of serially diluted BMS-1001 or DMSO control.
- Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.[6]
- Readout: Measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.



• Analysis: An increase in luciferase activity in the presence of BMS-1001 indicates a reversal of PD-L1 mediated T-cell inhibition.

Visualizations

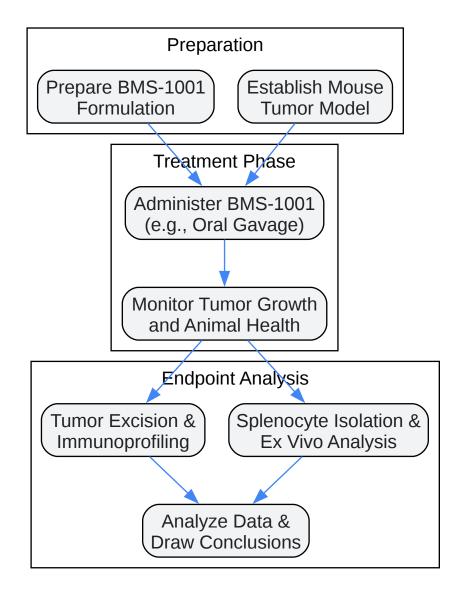




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Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of BMS-1001.





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Caption: General experimental workflow for in vivo studies using BMS-1001.

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